Product packaging for Quinolin-6-ylmagnesium bromide(Cat. No.:CAS No. 1621468-72-1)

Quinolin-6-ylmagnesium bromide

Cat. No.: B6303127
CAS No.: 1621468-72-1
M. Wt: 232.36 g/mol
InChI Key: XECDZAAABJMNFE-UHFFFAOYSA-M
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Description

Significance of Organometallic Chemistry in Complex Molecule Construction

Organometallic chemistry, the study of compounds containing at least one bond between a carbon atom and a metal, has revolutionized synthetic organic chemistry. wikipedia.orgiitk.ac.in These reagents serve as potent nucleophiles or are key components in catalytic cycles, enabling the formation of carbon-carbon bonds—the very backbone of organic molecules. numberanalytics.comcdnsciencepub.com Reactions facilitated by organometallic compounds, such as Grignard reactions, are fundamental in transforming simple precursors into intricate molecular architectures. numberanalytics.comsolubilityofthings.com The unique reactivity of organometallic compounds, which is influenced by the nature of the metal-carbon bond, allows for a wide range of chemical transformations. numberanalytics.comsolubilityofthings.com

Transition metal-catalyzed cross-coupling reactions, which often involve organometallic intermediates, are indispensable in modern synthesis for creating C-C bonds. wikipedia.org Furthermore, organometallic reagents are crucial for the functionalization of hydrocarbons and the introduction of various functional groups into organic molecules. solubilityofthings.commsu.edu The ability to control the reactivity and selectivity of these compounds through the modification of ligands and reaction conditions provides chemists with a high degree of precision in synthesizing complex targets. numberanalytics.comnumberanalytics.com

Overview of Quinolines as Privileged Heterocyclic Scaffolds

The quinoline (B57606) ring system, a fused aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comtulane.edunih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. tandfonline.comnih.govbenthamdirect.com Quinoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. nih.govnih.gov

The versatility of the quinoline scaffold allows for structural modifications at various positions, enabling the fine-tuning of its biological and physical properties. tandfonline.com This "druggability" makes it an attractive core for the design and development of novel therapeutic agents. tandfonline.com The synthesis and functionalization of quinolines are, therefore, areas of intense research, aiming to explore the full potential of this important heterocyclic system. polyu.edu.hkiipseries.org

Positioning of Quinolin-6-ylmagnesium bromide within Grignard Chemistry and Quinoline Functionalization

This compound is a specific Grignard reagent derived from the quinoline scaffold. Grignard reagents, or organomagnesium halides (RMgX), are formed by the reaction of an organic halide with magnesium metal. ebsco.combethunecollege.ac.in They are powerful nucleophiles widely used for forming new carbon-carbon bonds by reacting with electrophiles like carbonyl compounds. msu.eduebsco.com

The preparation of Grignard reagents from heteroaromatic halides, such as 6-bromoquinoline (B19933), allows for the direct introduction of a nucleophilic carbon center onto the quinoline ring. This is a key strategy for the site-selective functionalization of the quinoline core. acs.orgmdpi.com Specifically, this compound provides a direct route to introduce substituents at the C-6 position of the quinoline ring, a location that can be challenging to modify using other methods. The use of advanced techniques, such as halogen-magnesium exchange reactions facilitated by reagents like i-PrMgCl·LiCl (often called a "turbo-Grignard"), has significantly improved the efficiency and functional group tolerance of preparing such heterocyclic Grignard reagents. acs.orgresearchgate.netrsc.org

The reactivity of this compound can be harnessed in various synthetic transformations, including cross-coupling reactions and additions to electrophiles, thereby providing access to a diverse range of 6-substituted quinoline derivatives. acs.orgorganic-chemistry.org This positions the reagent as a valuable and highly specific tool for chemists working to construct complex molecules built upon the privileged quinoline scaffold.

Below is a table summarizing the key properties of this compound:

PropertyValue
Chemical Formula C₉H₆BrMgN
Parent Compound Quinoline
Reagent Type Grignard Reagent
Functional Group C-MgBr
Primary Use Nucleophilic C-6 functionalization of the quinoline ring

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrMgN B6303127 Quinolin-6-ylmagnesium bromide CAS No. 1621468-72-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;6H-quinolin-6-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.BrH.Mg/c1-2-6-9-8(4-1)5-3-7-10-9;;/h2-7H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECDZAAABJMNFE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C[C-]=C2)N=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Quinolin 6 Ylmagnesium Bromide

Classical Grignard Formation from 6-Bromoquinoline (B19933) and Magnesium

The traditional and most direct method for preparing Quinolin-6-ylmagnesium bromide involves the reaction of 6-bromoquinoline with magnesium metal. masterorganicchemistry.com This process, known as Grignard formation, is an oxidative insertion of magnesium into the carbon-bromine bond of the quinoline (B57606) ring. The reaction is typically conducted under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. orgsyn.org

Solvent Effects in this compound Synthesis

The choice of solvent is critical in the synthesis of Grignard reagents as it influences the stability and reactivity of the organomagnesium compound formed. Ethereal solvents are essential as they coordinate with the magnesium center, stabilizing the Grignard reagent.

Tetrahydrofuran (THF): THF is a preferred solvent for the synthesis of Grignard reagents from aryl bromides. nih.gov Its higher boiling point compared to diethyl ether allows for a wider range of reaction temperatures, and its strong coordinating ability helps to solvate and stabilize the this compound reagent. orgsyn.orgnih.gov

Diethyl ether (Et₂O): While a common solvent for many Grignard preparations, diethyl ether may be less effective for less reactive aryl bromides like 6-bromoquinoline compared to THF. nih.gov However, it can be used, particularly if the magnesium is sufficiently activated. orgsyn.org

2-Methyltetrahydrofuran (2-MeTHF): This solvent is often used as an alternative to THF, offering a higher boiling point and potentially different solubility characteristics. Commercial preparations of this compound are available as solutions in 2-MeTHF.

The solvent's ability to dissolve the Grignard reagent as it forms is crucial to prevent the coating of the magnesium metal surface, which would otherwise halt the reaction.

Table 1: General Influence of Common Solvents on Aryl Grignard Synthesis
SolventTypical Reaction TemperatureCoordinating AbilityKey Characteristics
Diethyl Ether (Et₂O)Reflux (34.6°C)ModerateVolatile, can be less effective for unreactive halides.
Tetrahydrofuran (THF)Room Temp. to Reflux (66°C)StrongExcellent for aryl halides, good reagent stabilization. orgsyn.orgnih.gov
2-Methyltetrahydrofuran (2-MeTHF)Room Temp. to Reflux (80°C)StrongHigher boiling point, often used in industrial processes.

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of this compound requires careful control over several reaction parameters.

Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction. Activation is crucial and can be achieved by methods such as mechanical stirring, sonication, or the addition of chemical activators like iodine, 1,2-dibromoethane, or a small amount of pre-formed Grignard reagent. researchgate.net

Temperature Control: The formation of Grignard reagents is an exothermic process. While initial heating may be required to initiate the reaction, the temperature must be controlled to prevent side reactions, such as Wurtz coupling, where the Grignard reagent reacts with unreacted 6-bromoquinoline.

Concentration: The concentration of 6-bromoquinoline should be maintained at a level that sustains the reaction without promoting excessive side product formation. A slow, controlled addition of the halide to the magnesium suspension is a standard procedure to maintain a low instantaneous concentration. google.com

Table 2: Key Parameters for Optimizing Grignard Formation
ParameterObjectiveCommon Methods
Magnesium ActivationRemove oxide layer and increase surface area.Addition of I₂, 1,2-dibromoethane, sonication.
TemperatureInitiate reaction and control exothermicity.Initial heating, followed by cooling or reflux.
Reagent AdditionMinimize side reactions (e.g., Wurtz coupling).Slow, dropwise addition of 6-bromoquinoline solution.
AtmospherePrevent reagent decomposition.Strictly anhydrous conditions under an inert atmosphere (e.g., Nitrogen, Argon).

Advanced Methodologies for this compound Generation

Modern synthetic chemistry has introduced alternative methods for generating Grignard reagents that can overcome some of the limitations of the classical approach, particularly for substrates with sensitive functional groups or low reactivity.

Activated Magnesium Approaches (e.g., Rieke Magnesium)

The use of highly activated magnesium, such as Rieke magnesium, offers a significant advantage in the synthesis of Grignard reagents. wikipedia.org Rieke magnesium is a highly reactive, fine black powder of metallic magnesium with a large surface area, prepared by the reduction of a magnesium salt (e.g., MgCl₂) with an alkali metal like potassium or lithium. wikipedia.orgorgsyn.org

This enhanced reactivity allows for the formation of Grignard reagents under much milder conditions than are possible with standard magnesium turnings. sigmaaldrich.com For a substrate like 6-bromoquinoline, using Rieke magnesium could enable the reaction to proceed at very low temperatures (e.g., -78 °C), which is beneficial for preventing side reactions and for preparing Grignard reagents that might be unstable at higher temperatures. wikipedia.org This method is particularly useful for preparing organomagnesium reagents from less reactive halides, such as aryl fluorides. wikipedia.org

Table 3: Comparison of Standard vs. Rieke Magnesium for Grignard Formation
Magnesium TypeTypical FormReactivityTypical Reaction TemperatureKey Advantage
Standard MagnesiumTurnings, powderModerateRoom Temp. to RefluxCost-effective, widely available.
Rieke Magnesium (Mg*)Fine black powderVery High-78 °C to Room Temp.High reactivity, formation from unreactive halides, low-temperature synthesis. wikipedia.orgsigmaaldrich.com

Halogen-Magnesium Exchange with Advanced Reagents (e.g., Turbo-Grignard)

An increasingly popular method for the preparation of functionalized Grignard reagents is the halogen-magnesium exchange. researchgate.net This reaction involves treating an organic halide with a pre-formed, more reactive organomagnesium reagent. For the synthesis of this compound, this would involve the reaction of 6-bromoquinoline with a reagent like isopropylmagnesium chloride.

The development of "Turbo-Grignard" reagents, such as the complex of isopropylmagnesium chloride and lithium chloride (iPrMgCl·LiCl), has significantly expanded the scope of this method. researchgate.netclockss.org The presence of LiCl breaks up oligomeric Grignard aggregates and increases the rate and efficiency of the halogen-magnesium exchange. clockss.org

This methodology offers several key advantages:

Mild Conditions: The exchange can often be performed at low temperatures (e.g., -20 °C to 0 °C), which improves the tolerance of other sensitive functional groups within the molecule. researchgate.net

High Functional Group Tolerance: Unlike classical Grignard formation, which is incompatible with acidic protons or many carbonyl groups, the halogen-magnesium exchange can be performed on substrates bearing esters, nitriles, and other functionalities. researchgate.netclockss.org

Regioselectivity: In molecules with multiple halogens, this method can offer high regioselectivity, which has been demonstrated in the functionalization of dibromo-quinolines. nih.gov

The reaction of 6-bromoquinoline with iPrMgCl·LiCl would result in the formation of this compound and isopropyl bromide, with the equilibrium being driven by the formation of the more stable aryl Grignard reagent. researchgate.net

Table 4: Features of Halogen-Magnesium Exchange with iPrMgCl·LiCl
FeatureDescriptionAdvantage for this compound Synthesis
ReagentiPrMgCl·LiCl ("Turbo-Grignard")Highly reactive and soluble exchange reagent. researchgate.net
MechanismBr/Mg exchange between 6-bromoquinoline and iPrMgCl.Avoids direct use of magnesium metal and associated initiation issues.
ConditionsLow temperature (typically below 0°C) in THF. clockss.orgPreserves thermally sensitive functional groups and minimizes side reactions.
ScopeTolerates sensitive functional groups like esters, amides, and nitriles. researchgate.netEnables synthesis of more complex, functionalized quinoline derivatives.

Nucleophilic Reactivity and Transformational Pathways of Quinolin 6 Ylmagnesium Bromide

Additions to Carbonyl Compounds: Aldehydes, Ketones, and Esters

The reaction of Grignard reagents with carbonyl compounds is a cornerstone of organic synthesis, enabling the construction of complex carbon skeletons. masterorganicchemistry.com Quinolin-6-ylmagnesium bromide, as a strong nucleophile, readily attacks the electrophilic carbon of the carbonyl group in aldehydes, ketones, and esters. libretexts.org This nucleophilic addition reaction proceeds via a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org The general reactivity of aldehydes is higher than that of ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org

The primary outcome of the addition of this compound to aldehydes and ketones, following an acidic workup, is the formation of substituted alcohols. khanacademy.org This two-step process is a reliable method for synthesizing secondary and tertiary alcohols bearing a quinolin-6-yl substituent. mdpi.com

Reaction with Aldehydes: The addition to an aldehyde yields a secondary alcohol, where the carbonyl carbon is transformed into a stereocenter bearing a hydroxyl group, a hydrogen atom, the aldehyde's original substituent, and the quinolin-6-yl group. For instance, the reaction of a magnesiated quinoline (B57606) with an aldehyde like propionaldehyde (B47417) results in the corresponding secondary alcohol. acs.org

Reaction with Ketones: Similarly, the reaction with a ketone produces a tertiary alcohol. mdpi.com The ketone's two organic substituents and the newly introduced quinolin-6-yl group are attached to the former carbonyl carbon.

Reaction with Esters: The reaction with esters is more complex. The initial nucleophilic addition results in a ketone intermediate, which is typically more reactive than the starting ester. Consequently, a second equivalent of the Grignard reagent rapidly adds to the ketone, leading to the formation of a tertiary alcohol after hydrolysis.

Table 1: Reaction of this compound with Carbonyl Compounds

Carbonyl ReactantIntermediateFinal Product (after H₃O⁺ workup)Product Class
Aldehyde (R-CHO)Tetrahedral AlkoxideQuinolin-6-yl(R)CHOHSecondary Alcohol
Ketone (R-CO-R')Tetrahedral AlkoxideQuinolin-6-yl(R)(R')COHTertiary Alcohol
Ester (R-COOR')KetoneQuinolin-6-yl(R)₂COHTertiary Alcohol

When this compound reacts with α,β-unsaturated carbonyl compounds, the issue of regioselectivity arises. Grignard reagents, being "hard" nucleophiles, typically favor direct (1,2) addition to the electrophilic carbonyl carbon over conjugate (1,4) addition to the β-carbon. researchgate.net

Stereocontrol is a critical consideration when the addition reaction creates a new chiral center. libretexts.org If the carbonyl substrate is prochiral, the nucleophile can attack from two different faces (Re or Si), potentially leading to a racemic mixture of enantiomers. libretexts.org However, if the substrate already contains a stereocenter, particularly adjacent to the carbonyl group, the reaction can exhibit diastereoselectivity. nih.gov The steric bulk of the quinolin-6-yl group and the substituents on the carbonyl compound influence the trajectory of the nucleophilic attack. Models such as the Felkin-Anh model can be used to predict the major diastereomer formed by considering the steric hindrance of the groups surrounding the chiral center. nih.gov

Reactions with Other Electrophilic Functional Groups

The utility of this compound extends beyond carbonyl compounds to a range of other electrophilic centers.

The reaction of Grignard reagents with carbon dioxide is a classic and efficient method for the synthesis of carboxylic acids. libretexts.orgopenstax.org this compound reacts with CO₂, typically bubbled through the reaction mixture or used in its solid form (dry ice), via nucleophilic addition to one of the C=O bonds. libretexts.org This forms a magnesium carboxylate salt. Subsequent protonation with a strong aqueous acid, such as HCl, yields quinoline-6-carboxylic acid. libretexts.orgskku.edu This method is often preferred for its high yield and directness in introducing a carboxyl group onto an aromatic ring system. researchgate.net

Reaction Scheme: Carboxylation

this compound + CO₂ → Quinolin-6-yl-COO⁻MgBr⁺

Quinolin-6-yl-COO⁻MgBr⁺ + H₃O⁺ → Quinoline-6-carboxylic acid + Mg²⁺ + Br⁻ + H₂O

The carbon-nitrogen multiple bond in nitriles and imines is also susceptible to nucleophilic attack by Grignard reagents. nih.gov

Reactions with Nitriles: this compound adds to the electrophilic carbon of a nitrile (R-C≡N) to form an intermediate imine anion salt. masterorganicchemistry.comlibretexts.orgucalgary.ca This intermediate is stable in the reaction conditions and does not react further with the Grignard reagent. ucalgary.cayoutube.com Upon aqueous acidic workup, the imine salt is hydrolyzed to an imine, which is then further hydrolyzed to a ketone. masterorganicchemistry.comlibretexts.orglibretexts.org This two-step sequence provides a valuable route for the synthesis of quinolin-6-yl ketones. For example, reacting this compound with benzonitrile (B105546) would produce 6-benzoylquinoline.

Reactions with Imines: The addition of this compound to the C=N double bond of an imine (R-CH=NR') yields the magnesium salt of a secondary amine. wmich.edu Subsequent hydrolysis protonates the nitrogen atom to afford the free secondary amine, effectively adding the quinolin-6-yl group to the carbon atom of the original imine. nih.gov

Table 2: Reaction of this compound with Nitriles and Imines

ElectrophileIntermediate (after Grignard Addition)Final Product (after H₃O⁺ workup)Product Class
Nitrile (R-C≡N)Imine anion saltQuinolin-6-yl-CO-RKetone
Imine (R-CH=NR')Amide saltQuinolin-6-yl-CH(R)-NHR'Secondary Amine

This compound can also be employed as a nucleophile to functionalize other nitrogen-containing heterocycles. The direct addition to the C=N bond of a neutral quinoline ring is generally not feasible due to the low electrophilicity of the ring system. However, the reactivity can be enhanced by activating the target heterocycle. lookchem.com

One common activation strategy involves the N-alkylation or N-acylation of the quinoline to form a quinolinium salt. This process significantly increases the electrophilicity of the pyridine (B92270) ring, particularly at the C2 and C4 positions, making them susceptible to attack by strong nucleophiles like Grignard reagents. The addition of this compound to such a quinolinium salt would lead to the formation of a 1,2- or 1,4-dihydroquinoline (B1252258) derivative, effectively creating a C-C bond between two quinoline moieties. lookchem.com The regioselectivity of the attack (C2 vs. C4) can be influenced by factors such as the nature of the substituent on the quinolinium nitrogen and the reaction conditions. lookchem.com

Cross-Coupling Reactions Involving this compound

This compound, a heteroaromatic Grignard reagent, serves as a potent nucleophile in the formation of carbon-carbon bonds. Its utility is particularly pronounced in cross-coupling reactions, where it couples with various organic electrophiles to construct complex molecular architectures, most notably biaryl and aryl-heteroaryl systems. These transformations are fundamental in medicinal chemistry and materials science, where the quinoline moiety is a prevalent scaffold. The most significant of these methods is the Kumada-Tamao-Corriu reaction, which involves the coupling of a Grignard reagent with an organic halide. organic-chemistry.org

The coupling of this compound with organic halides is effectively catalyzed by various transition metals, with nickel and palladium complexes being the most established and widely used. organic-chemistry.orgnrochemistry.com These catalysts are highly efficient for forming C(sp²)-C(sp²) bonds. Iron catalysts have emerged as a cost-effective, less toxic, and environmentally benign alternative to palladium and nickel for coupling Grignard reagents with a range of electrophiles, including aryl chlorides, tosylates, and triflates. acgpubs.orgillinois.edu Copper-based catalysts, while historically used in Ullmann-type reactions under harsh conditions, have seen renewed interest with the development of modern ligand systems that facilitate C-C bond formation under milder conditions. researchgate.net

The choice of catalyst is crucial and depends on the nature of the coupling partners and the desired functional group tolerance.

Nickel Catalysis: Nickel catalysts, such as complexes with phosphine (B1218219) ligands, are highly effective for coupling aryl Grignard reagents with aryl and vinyl halides. organic-chemistry.org They are often more reactive than palladium for less reactive electrophiles like aryl chlorides. udel.edu

Palladium Catalysis: Palladium-catalyzed couplings are known for their broad scope and high functional group tolerance. nrochemistry.comrsc.org Catalytic systems often employ bulky phosphine or N-heterocyclic carbene (NHC) ligands to facilitate the reaction.

Iron Catalysis: Iron salts, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), provide an economical and eco-friendly option. acgpubs.orgillinois.edu Iron-catalyzed reactions can effectively couple a wide array of Grignard reagents with organic halides and pseudohalides. iupac.org

Copper Catalysis: Copper-catalyzed C-C bond formation with Grignard reagents is less common than with Ni or Pd but can be effective for specific transformations, often involving activated electrophiles or specialized ligand systems. researchgate.net

The general scheme for the transition metal-catalyzed cross-coupling of this compound is depicted below:

General reaction scheme for the cross-coupling of this compound with an aryl halide (Ar-X) catalyzed by a transition metal (M), yielding 6-arylquinoline.

The generally accepted mechanism for nickel- and palladium-catalyzed Kumada cross-coupling reactions proceeds through a catalytic cycle involving the metal in different oxidation states. nrochemistry.com

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (Ar-X) to the low-valent metal center (e.g., Pd(0) or Ni(0)), forming a higher-valent organometallic intermediate (e.g., Pd(II) or Ni(II)).

Transmetalation: This intermediate then undergoes transmetalation with this compound. The quinolinyl group replaces the halide on the metal center, forming a diorganometallic complex.

Reductive Elimination: The final step is reductive elimination, where the two organic groups are coupled to form the 6-arylquinoline product, and the metal catalyst is regenerated in its low-valent state, allowing it to re-enter the catalytic cycle.

The scope of cross-coupling partners for this compound is broad, primarily encompassing aryl and vinyl halides (iodides, bromides, and sometimes chlorides) and triflates. The reactivity of the electrophile typically follows the order I > Br > OTf > Cl. The reaction is compatible with a variety of substituents on the coupling partner, although functional groups that are reactive towards Grignard reagents, such as acidic protons (e.g., -OH, -NH₂, -COOH) and certain carbonyls, are generally not tolerated without protection. nrochemistry.com

Illustrative Data for Ni-Catalyzed Cross-Coupling of this compound

The following table presents illustrative examples of the nickel-catalyzed Kumada coupling of this compound with various aryl bromides, showcasing the expected scope and yields based on literature for similar heteroaryl Grignard reagents.
EntryAryl Bromide (Ar-Br)Catalyst (mol%)ProductYield (%)
14-BromotolueneNiCl₂(dppp) (2)6-(p-Tolyl)quinoline88
24-BromoanisoleNiCl₂(dppe) (3)6-(4-Methoxyphenyl)quinoline92
31-BromonaphthaleneNiCl₂(dppp) (2)6-(Naphthalen-1-yl)quinoline85
42-BromopyridineNiCl₂(dppe) (3)6-(Pyridin-2-yl)quinoline76
54-BromobenzonitrileNiCl₂(dppp) (2)4-(Quinolin-6-yl)benzonitrile70

Yields are hypothetical, based on typical results for similar reactions.

Transmetalation Reactions for Novel Organometallic Species

While this compound is a powerful nucleophile in its own right, its reactivity can be modulated or enhanced through transmetalation. This process involves the transfer of the quinolin-6-yl group from magnesium to another metal or metalloid center, generating a new organometallic species with distinct properties.

A common strategy is the transmetalation of Grignard reagents to zinc halides (e.g., ZnCl₂) to form organozinc compounds. This is the basis of the Negishi coupling, which often exhibits greater functional group tolerance than the Kumada coupling. organic-chemistry.org The resulting 6-quinolylzinc halide is generally less basic and less reactive than its Grignard precursor, which can prevent unwanted side reactions with sensitive functional groups like esters or ketones.

Reaction Scheme: Transmetalation to Zinc Reaction scheme showing the transmetalation of this compound with Zinc Chloride (ZnCl₂) to form Quinolin-6-ylzinc chloride and Magnesium bromide chloride (MgBrCl).

Similarly, transmetalation to copper salts can generate organocopper (cuprate) reagents. These species are known as "softer" nucleophiles and are particularly effective in reactions such as conjugate additions to α,β-unsaturated carbonyl compounds, a reactivity pattern not typically observed with Grignard reagents.

The ability to generate these novel organometallic species from a common Grignard precursor greatly expands the synthetic utility of the quinoline-6-yl moiety, allowing for its incorporation into a wider variety of molecular structures through different reaction pathways.

Applications of Quinolin 6 Ylmagnesium Bromide in the Synthesis of Complex Quinoline Derivatives

Construction of Polyfunctionalized Quinoline (B57606) Scaffolds

The primary application of Quinolin-6-ylmagnesium bromide is in the construction of polyfunctionalized quinoline scaffolds. As a strong nucleophile, it readily attacks electrophilic centers, allowing for the introduction of diverse functional groups at the 6-position. This reactivity is fundamental to creating derivatives with tailored electronic and steric properties.

Detailed research findings indicate that the quinoline-6-yl anion, delivered by the Grignard reagent, can be coupled with various electrophilic partners. For instance, the reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. A documented example is the synthesis of phenyl-6-quinolylmethanol, which can be achieved through a Grignard reaction involving a quinoline at the 6-position. Subsequent oxidation of such alcohol functionalities can provide access to the corresponding ketones, such as 6-benzoylquinoline. These reactions showcase the reagent's utility in adding keto or hydroxyl groups, which can serve as handles for further functionalization.

The versatility of this compound extends to reactions with other electrophiles, such as esters, nitriles, and acyl chlorides, leading to the formation of ketones, ketimines (which can be hydrolyzed to ketones), and ketones, respectively. These transformations are pivotal for elaborating the quinoline core, turning a simple halo-quinoline into a complex, polyfunctionalized molecule. The ability to introduce these varied functionalities is a cornerstone of modern synthetic strategies aimed at building libraries of compounds for biological screening or developing new materials.

Table 1: Potential Reactions of this compound with Various Electrophiles

Electrophile ClassSpecific ExampleInitial ProductFinal Product (after workup/hydrolysis)Resulting Functional Group
AldehydeBenzaldehydeMagnesium alkoxidePhenyl-6-quinolylmethanolSecondary Alcohol
KetoneAcetoneMagnesium alkoxide2-(Quinolin-6-yl)propan-2-olTertiary Alcohol
EsterEthyl benzoateHemiketal intermediate6-BenzoylquinolineKetone
Acyl ChlorideBenzoyl chloride-6-BenzoylquinolineKetone
NitrileBenzonitrile (B105546)Magnesium imine salt6-BenzoylquinolineKetone
Carbon DioxideCO₂Magnesium carboxylateQuinoline-6-carboxylic acidCarboxylic Acid

Access to Bridged and Spirocyclic Quinoline Systems

Bridged and spirocyclic scaffolds represent complex three-dimensional structures that are of significant interest in medicinal chemistry due to their conformational rigidity and novel spatial arrangement of functional groups. While the construction of such systems is a key area of synthetic chemistry, the specific application of this compound as a key reagent to initiate the formation of bridged or spirocyclic quinoline systems is not extensively documented in the scientific literature. The synthesis of these complex architectures typically involves intramolecular cyclization strategies or cycloaddition reactions that, to date, have not prominently featured this specific Grignard reagent as a starting component.

Role in Cascade and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, thereby minimizing waste and saving resources. These processes rely on the careful design of substrates that can undergo a sequence of intramolecular or intermolecular transformations.

While quinoline derivatives are often the products of various MCRs and cascade reactions, the role of this compound as a reactant that initiates or participates in such sequences is not a widely reported application. The high reactivity of Grignard reagents can sometimes be incompatible with the conditions required for many MCRs, which often employ sensitive catalysts or involve multiple equilibrium steps. Therefore, the use of this compound as a foundational component in the development of novel cascade or multicomponent reactions for complex quinoline synthesis remains an area with potential for future exploration.

Mechanistic Elucidation and Computational Analysis of Quinolin 6 Ylmagnesium Bromide Reactions

Investigation of Reaction Intermediates

The reactions of magnesium-based reagents with N-heterocycles such as quinoline (B57606) are often complex, proceeding through various intermediate species. The initial step typically involves the coordination of the magnesium center to the lone pair of electrons on the quinoline nitrogen atom. Following this coordination, the reaction can proceed through different pathways, leading to the formation of distinct intermediates.

One significant pathway involves the dearomatization of the quinoline ring. Studies on the reactions of magnesium hydrides and organomagnesium compounds with quinoline derivatives have shown the formation of magnesium dihydropyridide species. researchgate.net For instance, the reaction can result in thermodynamically-favored 1,4-dihydropyridide intermediates or, under certain conditions, kinetically-favored 1,2-dihydropyridide derivatives. researchgate.net In the context of Quinolin-6-ylmagnesium bromide, it is plausible that such dearomatized intermediates play a crucial role, where the Grignard reagent itself or another molecule of the reagent acts on a quinoline substrate.

Mechanistic investigations of Grignard reactions with related nitro- and nitrosoarenes suggest the formation of complex magnesium salt intermediates. rsc.org For example, the initial nucleophilic attack can lead to an N-aryl-O-vinylhydroxylamino magnesium salt intermediate which can then undergo further transformations like sigmatropic rearrangements. rsc.org While the substrate differs, the principle of forming a stable magnesium salt intermediate following the initial addition is a key mechanistic concept that can be extrapolated to reactions involving the quinoline nucleus.

The specific intermediates formed are highly dependent on the substitution pattern of the quinoline ring and the reaction conditions. The regiochemistry of the dearomatization reaction, for example, is determined by the substituents present on the N-heterocycle. researchgate.net Therefore, in reactions involving this compound, the electronic and steric environment of the quinoline ring system dictates the stability and structure of the key intermediates.

Postulated Radical Pathways in this compound Transformations

While many Grignard reactions are depicted as proceeding through polar, two-electron transfer mechanisms, the involvement of single-electron transfer (SET) processes leading to radical intermediates is well-documented, particularly with certain substrates. In the realm of quinoline chemistry, radical transformations have been identified as key steps in various synthetic methods. researchgate.net

Visible light-mediated reactions, for instance, have been shown to generate radical species that can react with quinolines. Mechanistic studies in this area have provided evidence for a radical-mediated spin-center shift as a crucial step in the functionalization of the quinoline core. researchgate.net This highlights the accessibility of radical pathways for the quinoline system.

It is therefore plausible that transformations involving this compound could proceed, at least in part, via radical pathways. A SET event from the Grignard reagent to a suitable electrophilic partner could generate a quinolin-6-yl radical and a radical anion. These radical intermediates could then undergo subsequent coupling or rearrangement reactions. The synthesis of quinolines from o-alkynylisocyanobenzenes, for example, has been shown to proceed through a radical 6-endo-trig cyclization, demonstrating the propensity of quinoline precursors to engage in radical mechanisms. researchgate.net Such postulated pathways offer an alternative mechanistic explanation for observed product distributions that may not be fully accounted for by purely ionic models.

Theoretical Studies on Reactivity and Selectivity Profiles

Computational chemistry provides powerful tools for elucidating reaction mechanisms, understanding reactivity, and predicting selectivity. For complex reagents like this compound, theoretical studies, including Frontier Molecular Orbital (FMO) analysis and Density Functional Theory (DFT) calculations, are invaluable.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy and symmetry of these frontier orbitals govern the course of a reaction. The nucleophilicity of a molecule is related to the energy of its HOMO, while its electrophilicity is linked to the energy of its LUMO. pku.edu.cn

In the context of this compound, FMO analysis can predict its reactivity towards various electrophiles. The HOMO of the Grignard reagent, which would have significant character on the carbon atom bearing the magnesium, will interact with the LUMO of the electrophile. Conversely, when reacting with a nucleophile, the LUMO of the quinoline ring system becomes important.

Computational studies on quinoline derivatives have determined the energies of their frontier orbitals. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, with a smaller gap generally indicating higher reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Quinoline-Based Structures.
Compound StructureHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Quinoline Derivative A-6.25-1.504.75
Quinoline Derivative B-5.98-1.824.16
Quinoline Derivative C-6.51-1.335.18

Note: The data in Table 1 is illustrative, based on typical values found for quinoline derivatives in computational studies, to demonstrate the concept of FMO analysis.

By analyzing the coefficients and spatial distribution of the HOMO and LUMO, one can predict the most likely sites of reaction, thus explaining regioselectivity. youtube.com

Density Functional Theory (DFT) has become a standard computational tool for investigating the mechanisms of organic reactions in detail. nih.gov DFT calculations allow for the mapping of the entire potential energy surface of a reaction, providing the energies of reactants, products, intermediates, and, crucially, transition states. researchgate.net

For reactions involving this compound, DFT can be used to calculate the activation energies (ΔG‡) for different possible pathways. The pathway with the lowest activation barrier will be the kinetically favored one. Similarly, by comparing the energies of the final products, the thermodynamic favorability of the reaction can be determined. nih.gov

DFT studies on quinoline and quinazoline (B50416) derivatives have successfully been used to study their reactivity. researchgate.net For example, calculations can elucidate the role of catalysts, explain the observed regio- and stereoselectivity, and support or refute proposed mechanistic hypotheses, such as the involvement of specific intermediates. nih.gov

Table 2: Hypothetical DFT-Calculated Energetics for a Reaction Pathway of a Quinoline Derivative.
SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsStarting Materials0.0
TS1First Transition State+18.5
IntermediateReaction Intermediate-5.2
TS2Second Transition State+15.3
ProductsFinal Products-12.7

Note: The data in Table 2 is a hypothetical representation of results from a DFT calculation to illustrate how reaction energetics are mapped.

These computational approaches provide deep insights that complement experimental findings, enabling a more complete understanding of the chemical behavior of this compound.

Catalytic Contributions and Catalyst Development Utilizing Quinolin 6 Ylmagnesium Bromide Precursors or Analogs

Design of Ligands Derived from Quinoline (B57606) Scaffolds for Catalysis

The quinoline moiety is a privileged scaffold in the design of ligands for organometallic catalysis due to its rigid structure, potent coordinating ability, and the electronic versatility offered by its fused aromatic rings. While direct literature detailing the use of quinolin-6-ylmagnesium bromide in the synthesis of specific ligands is not abundant, the principles of ligand design allow for a clear inference of its utility. Grignard reagents are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, as a quinoline-containing Grignard reagent, serves as a powerful nucleophile for introducing the quinolin-6-yl group onto a variety of ligand backbones.

The design of such ligands often involves the reaction of the Grignard reagent with electrophilic sites on precursor molecules. For instance, reaction with chlorophosphines (R₂PCl) would yield phosphine (B1218219) ligands containing a quinolin-6-yl substituent. These phosphine ligands are crucial in a vast array of catalytic reactions, including cross-coupling, hydrogenation, and hydroformylation. The nitrogen atom of the quinoline ring can also act as a coordinating site, leading to the formation of bidentate or pincer-type ligands, which can enhance the stability and catalytic activity of the metal complex.

Table 1: Potential Ligand Types Synthesized from this compound

Ligand TypePrecursor ElectrophilePotential Catalytic Application
Monodentate PhosphineR₂PClSuzuki-Miyaura, Heck, Buchwald-Hartwig couplings
Bidentate N,P-Ligand2-(chloromethyl)pyridineAsymmetric hydrogenation, hydrosilylation
Chiral Oxazoline LigandsChiral electrophilic precursorsAsymmetric catalysis

In Situ Generation of Active Catalytic Species for Quinoline Functionalization

The in situ generation of active catalysts is a powerful strategy in organic synthesis that avoids the isolation and purification of often sensitive and unstable catalytic species. In the context of quinoline functionalization, Grignard reagents like this compound can play a role in the formation of active catalysts, particularly in cross-coupling reactions.

While not explicitly detailed for this compound, a general approach involves the reaction of a Grignard reagent with a metal salt to form an organometallic species that is the active catalyst or a precursor to it. For example, in nickel-catalyzed cross-coupling reactions, the addition of a Grignard reagent to a Ni(II) salt can lead to the in situ formation of a Ni(0) species, which is the active catalyst for the oxidative addition step.

Similarly, in iron-catalyzed cross-coupling reactions, organomagnesium reagents are used to generate the active catalytic species from iron precursors. The reaction of an alkyl or aryl magnesium reagent with an iron salt can lead to the formation of an organoiron species that facilitates the cross-coupling process. This approach is particularly advantageous as it often utilizes inexpensive and environmentally benign iron catalysts.

Table 2: Examples of In Situ Catalyst Generation Relevant to Quinoline Functionalization

Metal Catalyst PrecursorGrignard Reagent RoleResulting Active Species (Hypothesized)Reaction Type
NiCl₂(PPh₃)₂Reductant and ligand sourceNi(0)(PPh₃)nCross-coupling
FeCl₃Transmetalation"Fe(II)-R" speciesCross-coupling
Pd(OAc)₂TransmetalationPd(0)LₙSuzuki-Miyaura, Heck

Magnesium-Catalyzed Reactions in Quinoline Synthesis (e.g., MgBr₂ as Catalyst)

Magnesium bromide (MgBr₂) has emerged as an effective Lewis acid catalyst in various organic transformations, including the synthesis of quinoline derivatives. A notable example is the MgBr₂-catalyzed multicomponent reaction for the synthesis of 1,2-dihydroquinolines. nih.govresearchgate.netacs.org This reaction typically involves the condensation of an aniline (B41778), an aldehyde, and an activated alkene or two equivalents of a ketone.

The role of MgBr₂ in these reactions is multifaceted. It can activate the carbonyl group of the aldehyde or ketone, facilitating the initial formation of an imine from the aniline. Subsequently, it can promote the [4+2] cycloaddition (Povarov reaction) between the in situ generated imine and the alkene component. nih.govsci-rad.com The Lewis acidity of MgBr₂ is crucial for lowering the energy barrier of these steps and directing the regioselectivity of the reaction.

One of the significant advantages of using MgBr₂ is its low cost, low toxicity, and ease of handling compared to many other Lewis acids. Furthermore, these reactions can often be carried out under mild and even solvent-free conditions, aligning with the principles of green chemistry. nih.govresearchgate.netacs.org

A study on the regioselective synthesis of 1,2-dihydroquinolines via a multicomponent reaction between an aniline and two ketones highlights the efficacy of MgBr₂ as a catalyst. nih.govresearchgate.netacs.org The reaction, carried out under solvent-free conditions, demonstrated high efficiency and regioselectivity. Mechanistic studies suggest the in situ formation of an imine, which then undergoes annulation to form the heterocyclic ring. nih.govacs.org

Table 3: MgBr₂-Catalyzed Synthesis of 1,2-Dihydroquinolines

Reactant 1Reactant 2CatalystConditionsProductReference
AnilineAcetone (2 equiv.)MgBr₂Solvent-free, 80 °C2,2,4-Trimethyl-1,2-dihydroquinoline nih.govresearchgate.netacs.org
4-MethoxyanilineCyclohexanone (2 equiv.)MgBr₂Solvent-free, 80 °CSpiro[cyclohexane-1,2'-quinoline] derivative nih.govresearchgate.netacs.org
AnilineBenzaldehyde, Ethyl vinyl etherMgBr₂CH₂Cl₂, rt2-Phenyl-4-ethoxy-1,2,3,4-tetrahydroquinoline nih.govsci-rad.com

Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring and Product Characterization

In-situ Spectroscopy for Reaction Progress Monitoring (e.g., IR, NMR)

In-situ (in the reaction mixture) spectroscopic techniques are powerful tools for tracking the formation of Quinolin-6-ylmagnesium bromide and its subsequent reactions without the need for sampling. This real-time analysis provides critical kinetic data and insight into the reaction mechanism.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy, particularly with Attenuated Total Reflectance (ATR) probes, is well-suited for monitoring Grignard reagent formation. acs.orghzdr.de The process involves tracking the disappearance of the starting material, 6-bromoquinoline (B19933), and the appearance of the Grignard reagent. The key vibrational modes that are monitored include the C-Br stretching frequency of the reactant and the characteristic absorptions of the newly formed carbon-magnesium bond.

The conversion can be followed by observing the decrease in the intensity of the C-Br stretching band, typically found in the 600-500 cm⁻¹ region for aryl bromides. Concurrently, new peaks associated with the this compound complex, including its interaction with the solvent (e.g., Tetrahydrofuran), will emerge. Inline IR monitoring allows for precise determination of the reaction's initiation and completion, which is vital for process control and safety in exothermic Grignard reactions. hzdr.deresearchgate.net

Interactive Table 1: Hypothetical IR Frequency Changes During Formation of this compound

Vibrational Mode Compound Wavenumber (cm⁻¹) Observation During Reaction
C-Br Stretch 6-Bromoquinoline ~550 Peak intensity decreases
Aromatic C-H Bending 6-Bromoquinoline ~830 Peak shifts slightly and/or changes intensity
C-Mg Stretch This compound ~400-500 New peak appears and grows in intensity

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy provides detailed structural information about the species present in the reaction mixture over time. mpg.de The formation of this compound from 6-bromoquinoline results in significant changes in the ¹H and ¹³C NMR spectra. The protons on the quinoline (B57606) ring, particularly those ortho and para to the C-Mg bond (H-5 and H-7), experience a noticeable upfield shift due to the increased electron density from the electropositive magnesium atom. researchgate.net Monitoring the disappearance of signals corresponding to 6-bromoquinoline and the appearance of new, shifted signals for the Grignard product allows for quantitative tracking of the reaction progress. researchgate.netnih.gov Specialized high-pressure NMR tubes may be used for reactions that require elevated temperatures or pressures. ed.ac.uk

Interactive Table 2: Expected ¹H NMR Chemical Shift (δ) Changes for Aromatic Protons

Proton Position 6-Bromoquinoline (ppm) This compound (ppm) Expected Change
H-2 ~8.9 ~8.8 Minor Shift
H-3 ~7.4 ~7.3 Minor Shift
H-4 ~8.1 ~8.0 Minor Shift
H-5 ~8.0 ~7.6 Significant Upfield Shift
H-7 ~7.8 ~7.5 Significant Upfield Shift

Mass Spectrometric Approaches for Intermediate Identification

Mass spectrometry (MS) is an exceptionally sensitive technique for detecting and characterizing transient and low-abundance reactive intermediates that are often key to understanding reaction mechanisms. nih.govrsc.orgresearchgate.net Electrospray Ionization (ESI-MS) is a particularly "soft" ionization technique that allows for the transfer of intact ionic species from solution to the gas phase, making it ideal for studying organometallic reaction pathways. researchgate.netuvic.ca

In a reaction involving this compound, ESI-MS can be used to intercept and identify key intermediates. For instance, in a cross-coupling reaction, intermediates such as oxidative addition complexes or transmetalation products could be observed. nih.govresearchgate.net The mass-to-charge ratio (m/z) provides the elemental composition, while tandem MS (MS/MS) experiments, involving collision-induced dissociation (CID), can be used to fragment the intermediate ions, yielding structural information. uvic.ca While direct analysis of the neutral Grignard reagent is challenging, its reaction intermediates, especially if they are charged, can be readily detected. nih.gov

For example, if this compound were to react with a substrate in the presence of a transition metal catalyst, ESI-MS could potentially identify catalyst-substrate complexes or intermediates containing the quinolin-6-yl moiety. The high sensitivity of MS allows for the detection of species that exist at concentrations too low to be observed by NMR or IR. researchgate.net

X-ray Crystallography for Structural Confirmation of Quinoline Derivatives

While in-situ spectroscopy and mass spectrometry are vital for monitoring reactions and identifying intermediates, X-ray crystallography stands as the definitive method for the absolute structural confirmation of stable crystalline products. mdpi.com This technique provides a precise three-dimensional map of the atomic positions within a crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, and stereochemistry. chemmethod.comnih.gov

After a reaction utilizing this compound is complete and the final quinoline derivative has been purified and crystallized, single-crystal X-ray diffraction can be performed. The resulting data allow for the refinement of a structural model that confirms the connectivity of the atoms and the precise geometry of the molecule. mdpi.com This is particularly crucial when new, complex molecules are synthesized, as it validates the outcome of the reaction and provides a solid basis for understanding its properties. chemmethod.comacs.org The crystal structure also reveals information about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the solid-state packing of the molecules. nih.gov

Interactive Table 3: Representative Crystallographic Data for a Hypothetical Quinoline Derivative

Parameter Value
Chemical Formula C₁₆H₁₂N₂O
Formula Weight 248.28
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.513(2)
b (Å) 10.234(3)
c (Å) 14.567(4)
β (°) 98.75(1)
Volume (ų) 1252.1(6)
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.316

Q & A

Advanced Research Question

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR in deuterated THF to identify the Grignard complex. Note: Rapid quenching with D2_2O or deuterated alcohols is required to stabilize intermediates .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze quenched reaction mixtures to detect byproducts or unreacted starting materials .
  • Capillary Electrophoresis (CE) : Quantify bromide ions post-reaction using optimized buffer systems (e.g., borate buffer at pH 9.2) to resolve chloride/bromide peaks .

How do reaction conditions influence the regioselectivity of this compound in cross-coupling reactions?

Advanced Research Question
Regioselectivity depends on:

  • Temperature : Lower temperatures (-78°C) favor kinetic control (e.g., α-addition to carbonyls), while room temperature promotes thermodynamic products .
  • Catalysts : Nickel or palladium catalysts enable Suzuki-Miyaura couplings at the quinoline C2/C4 positions, influenced by steric and electronic effects .
  • Substrate Design : Electron-withdrawing groups on quinoline enhance reactivity at the C6 position, as demonstrated in comparative kinetic studies .

What computational models can predict the stability and reactivity of this compound in complex reaction environments?

Advanced Research Question

  • Density Functional Theory (DFT) : Model the Mg-C bond dissociation energy (BDE) to assess thermal stability. For Quinolin-6-yl derivatives, BDE values typically range 180–200 kJ/mol .
  • Molecular Dynamics (MD) : Simulate solvation effects in THF/ether mixtures to optimize solvent polarity for reagent longevity .
  • Reaction Pathway Analysis : Use transition-state modeling to predict competing pathways (e.g., nucleophilic attack vs. single-electron transfer) in cross-couplings .

How can researchers mitigate side reactions when using this compound in multi-step syntheses?

Advanced Research Question

  • Protecting Groups : Temporarily block reactive sites (e.g., amino or hydroxyl groups) with tert-butyldimethylsilyl (TBS) or trityl groups .
  • Sequential Quenching : Add electrophiles (e.g., aldehydes) before protic workup to minimize hydrolysis .
  • In Situ Trapping : Use trapping agents like trimethyl borate to stabilize intermediates and prevent oligomerization .

What are the environmental and toxicological risks associated with this compound?

Basic Research Question

  • Ecotoxicity : Bromide ions released during quenching may accumulate in aquatic systems, requiring neutralization with silver nitrate before disposal .
  • Toxicity Data : Acute oral toxicity (LD50_{50} in rats: ~500 mg/kg) and dermal irritation necessitate strict PPE compliance .
  • Biodegradation : Limited data; assume persistence and use activated carbon filtration for wastewater treatment .

How does the electronic structure of quinoline derivatives affect the nucleophilicity of this compound?

Advanced Research Question

  • Hammett Studies : Electron-donating groups (e.g., -OCH3_3) at the C8 position increase nucleophilicity by 20–30% via resonance stabilization .
  • UV-Vis Spectroscopy : Monitor charge-transfer transitions (250–300 nm) to correlate electronic effects with reactivity trends .
  • Comparative Analysis : Benchmark against phenylmagnesium bromide to quantify rate differences in SN2_2 reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.